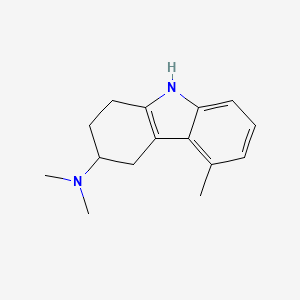![molecular formula C14H11NO2 B8504489 3-[4-(Hydroxymethyl)phenoxy]benzonitrile](/img/structure/B8504489.png)
3-[4-(Hydroxymethyl)phenoxy]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Hydroxymethyl)phenoxy]benzonitrile is an organic compound with the molecular formula C14H11NO2 and a molecular weight of 225.24 g/mol . It is known for its applications in various scientific fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Hydroxymethyl)phenoxy]benzonitrile typically involves the reaction of 4-hydroxybenzaldehyde with 4-cyanophenol under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(Hydroxymethyl)phenoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are employed.
Major Products
Oxidation: Formation of 3-[4-(Carboxymethyl)phenoxy]benzonitrile.
Reduction: Formation of 3-[4-(Hydroxymethyl)phenoxy]benzylamine.
Substitution: Formation of various substituted phenoxybenzonitrile derivatives.
Aplicaciones Científicas De Investigación
3-[4-(Hydroxymethyl)phenoxy]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[4-(Hydroxymethyl)phenoxy]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[3-(Hydroxymethyl)phenoxy]benzonitrile
- 4-(4-Bromo-3-hydroxymethylphenoxy)benzonitrile
- 4-(3-Methoxyphenoxy)benzonitrile
Uniqueness
3-[4-(Hydroxymethyl)phenoxy]benzonitrile is unique due to its specific hydroxymethyl and phenoxy functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H11NO2 |
|---|---|
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
3-[4-(hydroxymethyl)phenoxy]benzonitrile |
InChI |
InChI=1S/C14H11NO2/c15-9-12-2-1-3-14(8-12)17-13-6-4-11(10-16)5-7-13/h1-8,16H,10H2 |
Clave InChI |
PLFZGHDVRRGTGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)CO)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Benzofuran-2-ylmethyl)amino]acetic acid ethyl ester](/img/structure/B8504422.png)

![2(-1-[4-chlorophenyl]ethylthio)pyridine N-oxide](/img/structure/B8504434.png)



![4,6-Bis(4-fluorophenyl)-5-(4-pyridyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8504469.png)





